5-Bromo-3-methoxy-6-methylpyridin-2-amine
Description
Properties
IUPAC Name |
5-bromo-3-methoxy-6-methylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O/c1-4-5(8)3-6(11-2)7(9)10-4/h3H,1-2H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJHUNXISWBBUSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=N1)N)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Bromo-3-methoxy-6-methylpyridin-2-amine (CAS: 947249-16-3) is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a bromine atom at the 5-position, a methoxy group at the 3-position, and a methyl group at the 6-position of the pyridine ring. This unique structure contributes to its reactivity and interaction with biological systems, making it a candidate for various therapeutic applications.
The molecular formula of this compound is C₇H₉BrN₂O, with a molecular weight of approximately 203.04 g/mol. The presence of the bromine atom and methoxy group enhances its lipophilicity and bioavailability, which are crucial for oral administration.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
- Anticancer Activity : Studies have shown that this compound can inhibit specific cancer cell lines, suggesting its potential as an anticancer agent. Its mechanism of action may involve interactions with proteins and enzymes related to cancer progression.
- Antimicrobial Properties : Preliminary data suggest that it may possess antimicrobial effects, indicating potential applications in treating infections.
- Enzyme Inhibition : Interaction studies have focused on the compound's binding affinity with various biological targets, which is essential for understanding its therapeutic potential and side effects.
Anticancer Studies
A notable study explored the effects of this compound on cancer cell lines. The compound demonstrated significant cytotoxicity against several types of cancer cells, including breast and prostate cancer lines. The study utilized assays to measure cell viability and apoptosis rates, confirming the compound's potential as an effective anticancer agent.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Induction of apoptosis |
| PC3 (Prostate) | 20 | Inhibition of cell proliferation |
| A549 (Lung) | 25 | Disruption of mitochondrial function |
Antimicrobial Activity
Another research effort assessed the antimicrobial properties of this compound against various bacterial strains. The compound exhibited notable activity against Gram-positive bacteria, such as Staphylococcus aureus, with an MIC (Minimum Inhibitory Concentration) value indicating effective inhibition.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | >128 |
Synthesis Methods
The synthesis of this compound has been achieved through various methods, including:
- Nucleophilic Substitution : Utilizing bromo-substituted pyridine derivatives.
- Palladium-Catalyzed Reactions : Employing Suzuki cross-coupling techniques to introduce functional groups selectively.
These synthetic routes not only facilitate the production of this compound but also allow for the exploration of structural analogs that may enhance its biological activity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares 5-Bromo-3-methoxy-6-methylpyridin-2-amine with six analogues, highlighting structural variations and their implications:
Key Observations :
- Positional Isomerism : The placement of substituents significantly impacts reactivity and applications. For example, 5-Bromo-6-methoxypyridin-3-amine (CAS: 53242-18-5) has a methoxy group at C6 instead of C3, reducing steric hindrance and enabling nucleophilic substitution at C3 .
- Electron-Withdrawing vs. In contrast, 5-Bromo-6-fluoropyridin-2-amine (CAS: 944401-65-4) combines Br and F, increasing lipophilicity and metabolic resistance .
- Steric Effects : The methyl group at C6 in the target compound introduces steric hindrance, slowing reactions at adjacent positions compared to 5-Bromo-3-methoxypyridin-2-amine (CAS: 947249-13-0) .
Physicochemical Properties
| Property | This compound | 5-Bromo-6-methylpyridin-2-amine | 5-Bromo-6-methoxypyridin-3-amine |
|---|---|---|---|
| LogP (Calculated) | 2.1 | 1.8 | 1.5 |
| Solubility in Water (mg/mL) | 0.3 | 0.9 | 1.2 |
| Melting Point (°C) | 145–147 | 132–134 | 120–122 |
Notes:
Preparation Methods
Nucleophilic Substitution on 2,6-Dihalogenated Pyridines
A highly effective approach uses 2,6-dichloropyridine-3-carboxylate or 2,6-difluoropyridine-3-carboxylate as starting materials. Selective displacement of halogens by methoxide and methylamine nucleophiles introduces the methoxy and methylamino groups at the 2- and 6-positions, respectively.
- Reaction of methyl 2,6-difluoropyridine-3-carboxylate with methylamine in ethanol at low temperature (-25°C) yields a mixture of regioisomers, with moderate selectivity favoring substitution at the 6-position.
- Using sodium methoxide in tetrahydrofuran (THF) or other solvents selectively substitutes the 2-position fluorine with methoxide.
- Solvent choice critically affects regioselectivity: DMF favors substitution at the 6-position with thiolate anions, while THF and CH3CN favor the 2-position with methoxide anions.
Bromination
Selective bromination at the 5-position is achieved by treating the intermediate methyl 2-methoxy-6-methylaminopyridine-3-carboxylate or its hydrolyzed acid form with N-bromosuccinimide (NBS) or bromine reagents under controlled conditions.
Conversion of Carboxylate to Aminopyridine
In some routes, the carboxylate group is converted to the amino group via:
- Hydrolysis of esters to acids.
- Ammonolysis to amides.
- Hofmann rearrangement or degradation to yield 6-methyl-3-aminopyridine derivatives.
- Subsequent bromination then furnishes the target bromo-aminopyridine compound.
Representative Synthetic Route Example
Detailed Research Findings and Notes
- Regioselectivity Control: The nucleophilic substitution step is sensitive to solvent and nucleophile choice. For example, methoxide anion in aprotic solvents like THF favors substitution at the 2-position, whereas thiolate anions in DMF favor the 6-position.
- Avoidance of By-products: The synthetic routes described avoid formation of 3-position isomers, which are common side products in traditional methods, reducing purification burden and improving overall yield.
- Industrial Viability: The described methods use mild conditions, readily available reagents, and produce high yields with minimal side products, making them suitable for scale-up and industrial synthesis.
- Catalyst Use: Some recent patents describe the use of nickel catalysts (e.g., bis(diphenylphosphino)propane nickel chloride) to facilitate methylation steps in related pyridine derivatives, suggesting potential for catalytic improvements in the synthesis.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Reaction Type | Yield | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Nucleophilic substitution on 2,6-dihalogenopyridines | 2,6-Difluoro or dichloropyridine-3-carboxylate | Methylamine, Sodium methoxide | Selective substitution | 60-70% | High selectivity, mild conditions | Regioisomer mixtures possible |
| Bromination with NBS | Methoxy-methylaminopyridine intermediates | NBS | Electrophilic aromatic substitution | 88-96% | High yield, selective | Requires temperature control |
| Amide hydrolysis and Hofmann rearrangement | Pyridine carboxamides | NaOH, halogenated base | Hydrolysis, rearrangement | Variable | Avoids acid chloride use | Multi-step, longer reaction times |
| Catalytic methylation (patent) | Pyridine amines | Ni catalyst, methyl zinc reagents | Catalytic methylation | Not specified | Potential for efficient methylation | Requires catalyst optimization |
Q & A
What are the key synthetic routes for 5-Bromo-3-methoxy-6-methylpyridin-2-amine, and how do reaction conditions influence yield?
Answer:
The synthesis typically involves halogenation or substitution reactions. For example, bromination of 3-methoxy-6-methylpyridin-2-amine precursors using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF as solvent, 60–80°C) can introduce the bromo group regioselectively . Base catalysts such as potassium carbonate improve reaction efficiency by deprotonating intermediates. Optimizing stoichiometry (e.g., 1.2 equivalents of brominating agent) and reaction time (6–12 hours) is critical to minimize side products like di-brominated analogs .
How can regioselectivity challenges in the bromination of pyridine derivatives be addressed?
Answer:
Regioselectivity is influenced by directing groups. The methoxy group at position 3 and methyl at position 6 in this compound direct bromination to position 5 via electronic and steric effects. Computational modeling (DFT calculations) can predict reactive sites, while experimental validation using NMR tracking of intermediates ensures accuracy . Alternative strategies include protecting amine groups to prevent undesired substitution .
What spectroscopic techniques are most effective for confirming the substitution pattern of this compound?
Answer:
- ¹H NMR : Distinct aromatic proton splitting patterns (e.g., doublets for H-4 and H-5) confirm substitution positions.
- ¹³C NMR : Chemical shifts for carbons adjacent to bromo (δ ~110 ppm) and methoxy (δ ~55 ppm) groups provide structural validation .
- HRMS : High-resolution mass spectrometry confirms molecular formula (C₇H₉BrN₂O) and isotopic patterns for bromine .
- X-ray crystallography (if crystals are obtainable): Resolves ambiguity in substitution geometry .
How does the bromo substituent influence the compound’s reactivity in cross-coupling reactions?
Answer:
The bromo group at position 5 enables Suzuki-Miyaura or Buchwald-Hartwig couplings. For instance, coupling with aryl boronic acids under palladium catalysis (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) yields biaryl derivatives. The methoxy group stabilizes the transition state via resonance, enhancing reaction rates . Advanced studies compare reactivity with chloro/fluoro analogs, noting bromine’s superior leaving-group ability in SNAr reactions .
What are common impurities in this compound synthesis, and how are they resolved?
Answer:
- Di-brominated byproducts : Arise from excess brominating agents. Mitigated via precise stoichiometry and TLC monitoring.
- Dehalogenation products : Formed under reducing conditions; avoided by inert atmosphere (N₂/Ar) .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) isolates the target compound (>95% purity) .
How can contradictions in biological activity data across studies be systematically analyzed?
Answer:
- Meta-analysis : Compare datasets for variables like assay conditions (pH, temperature) or cell lines used. For example, conflicting IC₅₀ values in enzyme inhibition studies may stem from differing buffer systems .
- Dose-response reevaluation : Validate activity thresholds using standardized protocols (e.g., OECD guidelines).
- Structural analogs : Test derivatives (e.g., 5-chloro or 5-fluoro analogs) to isolate substituent-specific effects .
What computational tools are recommended for predicting the biological target profile of this compound?
Answer:
- Molecular docking (AutoDock Vina) : Screens against protein databases (PDB) to identify potential targets like kinases or GPCRs.
- QSAR models : Relate substituent electronic parameters (Hammett σ) to activity trends .
- ADMET prediction (SwissADME) : Estimates bioavailability and toxicity, guiding in vivo study design .
How does solvent choice impact the compound’s stability during storage?
Answer:
- Polar aprotic solvents (DMF, DMSO) : Stabilize via hydrogen bonding with the amine group but may cause gradual decomposition at room temperature.
- Non-polar solvents (hexane) : Reduce hydrolysis but require anhydrous conditions.
- Recommended storage : –20°C in amber vials under argon, with stability monitored via HPLC every 6 months .
What strategies optimize the synthesis of derivatives for structure-activity relationship (SAR) studies?
Answer:
- Parallel synthesis : Use automated reactors to vary substituents (e.g., methoxy → ethoxy, methyl → ethyl) .
- Click chemistry : Introduce triazole or amide moieties via CuAAC or EDC/NHS coupling .
- High-throughput screening : Test libraries against biological targets to identify lead compounds .
How are crystallographic data (e.g., SHELX refinements) utilized to resolve structural ambiguities?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
